4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiazolopyridine moiety, and an ethoxy group
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The inhibition of PI3Kα is a promising strategy for the treatment of various cancers .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the amino acid Lys802 . This interaction inhibits the enzymatic activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s strong interaction with pi3kα suggests it may have good bioavailability .
Result of Action
The inhibition of PI3Kα by this compound leads to a disruption in the PI3K/AKT/mTOR signaling pathway. This disruption can result in decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound 4-Ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the activity of PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI3Ks, the compound can affect the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells that regulates cell cycle progression and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and α-haloketones, the thiazolopyridine ring can be formed via a cyclization reaction.
Attachment of the Phenyl Group: The thiazolopyridine intermediate is then coupled with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Sulfonamide Group: The phenylthiazolopyridine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Ethoxylation: Finally, the ethoxy group is introduced via an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, given the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the thiazolopyridine moiety may confer additional biological activities, such as anti-inflammatory or anticancer effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct profile of biological activities. The presence of both the sulfonamide and thiazolopyridine moieties allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s specific combination of functional groups and structural motifs makes it a valuable candidate for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-15-9-11-16(12-10-15)29(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)28-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXQKVVBRXPHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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